2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE
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Overview
Description
2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a thioxo group, and a tetrahydrofuran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It has been synthesized as part of a search for new anticonvulsants , suggesting that its targets may be related to the neurological pathways involved in seizure activity.
Mode of Action
As an anticonvulsant, it may interact with its targets to modulate neuronal activity, potentially by affecting ion channels or neurotransmitter systems, thereby reducing the likelihood of seizure events .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .
Result of Action
The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached via a nucleophilic substitution reaction using tetrahydrofuran methanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE: Lacks the thioxo group.
2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(METHYL)ACETAMIDE: Has a methyl group instead of the tetrahydrofuran moiety.
Uniqueness
2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is unique due to the presence of both the thioxo group and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(16-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)22/h1-2,5-6,10H,3-4,7-9H2,(H,16,19)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMRCJYUMUGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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